molecular formula C17H19F2N5O B2628621 1-(3,5-Difluorophenyl)-3-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)urea CAS No. 1797804-71-7

1-(3,5-Difluorophenyl)-3-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)urea

Cat. No.: B2628621
CAS No.: 1797804-71-7
M. Wt: 347.37
InChI Key: SWQUNTYSRVLFLN-UHFFFAOYSA-N
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Description

1-(3,5-Difluorophenyl)-3-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)urea is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

The synthesis of 1-(3,5-Difluorophenyl)-3-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)urea typically involves multiple steps, starting from commercially available starting materials. The synthetic route often includes the following steps:

    Formation of the Piperidinyl Pyrimidine Intermediate: This step involves the reaction of a piperidine derivative with a pyrimidine precursor under controlled conditions to form the piperidinyl pyrimidine intermediate.

    Introduction of the Difluorophenyl Group: The intermediate is then reacted with a difluorophenyl reagent to introduce the difluorophenyl group into the molecule.

    Urea Formation: The final step involves the formation of the urea linkage by reacting the intermediate with an appropriate isocyanate or carbamate reagent.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(3,5-Difluorophenyl)-3-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in substitution reactions, where functional groups on the molecule are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3,5-Difluorophenyl)-3-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)urea has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including its interactions with biological macromolecules and its effects on cellular processes.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(3,5-Difluorophenyl)-3-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use.

Comparison with Similar Compounds

1-(3,5-Difluorophenyl)-3-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)urea can be compared with other similar compounds, such as:

    1-(3,5-Difluorophenyl)-3-(pyrimidin-2-ylmethyl)urea: This compound lacks the piperidinyl group, which may affect its chemical and biological properties.

    1-(3,5-Difluorophenyl)-3-((4-(morpholin-1-yl)pyrimidin-2-yl)methyl)urea: This compound contains a morpholine group instead of a piperidine group, which may influence its reactivity and interactions with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(3,5-difluorophenyl)-3-[(4-piperidin-1-ylpyrimidin-2-yl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F2N5O/c18-12-8-13(19)10-14(9-12)22-17(25)21-11-15-20-5-4-16(23-15)24-6-2-1-3-7-24/h4-5,8-10H,1-3,6-7,11H2,(H2,21,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWQUNTYSRVLFLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=NC=C2)CNC(=O)NC3=CC(=CC(=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F2N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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